molecular formula C15H10ClN3O B11844350 3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one

3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one

Cat. No.: B11844350
M. Wt: 283.71 g/mol
InChI Key: BKRWZSFPJKNAFL-NVMNQCDNSA-N
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Description

3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have a benzene ring fused with a pyrimidinone ring. These compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve the use of microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis. These methods offer advantages such as shorter reaction times, higher yields, and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The compound can also interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one is unique due to the presence of the (Z)-4-chlorophenylmethylideneamino group, which imparts specific biological activities not observed in other quinazolinone derivatives. This unique structure allows for targeted interactions with molecular targets, enhancing its therapeutic potential .

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10ClN3O/c16-12-7-5-11(6-8-12)9-18-19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H/b18-9-

InChI Key

BKRWZSFPJKNAFL-NVMNQCDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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